molecular formula C19H21N3O3S2 B2393163 N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291867-95-2

N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2393163
CAS RN: 1291867-95-2
M. Wt: 403.52
InChI Key: LWJHJKRIHJQSBI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including a thieno[3,2-d]pyrimidin-2-yl group, a methoxyphenyl group, and a tert-butyl group . These groups suggest that the compound could have interesting chemical properties and potential applications in organic synthesis or medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Chemical Structure and Properties

Bosentan Monohydrate research illustrates the importance of molecular geometry in the development of pharmaceutical agents. The study examines the crystal structure of a molecule with a related chemical backbone, focusing on the dihedral angles between pyrimidine rings and the interaction of benzene rings, which contribute to its pharmacological properties (Kaur et al., 2012).

Synthesis and Inhibitory Activity

Research on Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors presents the synthesis of compounds utilizing a scaffold similar to our compound of interest. These molecules have shown potent inhibitory activities against human thymidylate synthase and dihydrofolate reductase, highlighting the therapeutic potential of such compounds in cancer treatment (Gangjee et al., 2008).

Chemiluminescence Applications

A study on Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Bicyclic Dioxetanes demonstrates the application of chemiluminescent probes in biological and chemical detection systems. This research explores the base-induced chemiluminescence of dioxetanes, which could offer insights into the use of similar compounds in imaging or analytical assays (Watanabe et al., 2010).

Radioligand Development for Receptor Studies

The development of TASP0434299 as a novel pyridopyrimidin-4-one derivative for use as a radioligand for the vasopressin V1B receptor showcases the application of complex molecules in neurobiology and pharmacology. This compound's high binding affinities and antagonistic activity make it a valuable tool for studying receptor dynamics in vivo (Koga et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has promising properties as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-tert-butyl-2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-19(2,3)21-15(23)11-27-18-20-12-9-10-26-16(12)17(24)22(18)13-7-5-6-8-14(13)25-4/h5-10H,11H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJHJKRIHJQSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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